N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-10-17-14(20-18-10)9-16-15(19)13-8-4-6-11-5-2-3-7-12(11)13/h2-8H,9H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNRPBGKOABAGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide typically involves the reaction of amidoximes with carboxylic acids or their derivatives. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH-DMSO medium at ambient temperature . This method allows for the synthesis of structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the need for protective groups.
Chemical Reactions Analysis
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and other pathogens.
Materials Science: It is used in the development of new materials, including fluorescent dyes and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues in the Naphthalene-Carbothioate Series
Compounds such as 5-(4-nitrophenyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6a) and 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate (6g) share the naphthalene backbone but differ in key aspects:
- Functional Groups :
- 6a : Contains a nitro-phenyl substituent and a triazole ring (vs. oxadiazole in the target compound).
- 6g : Features a methoxybenzyl group, enhancing lipophilicity compared to the methyl-oxadiazole in the target compound.
- Synthesis : Both analogs are synthesized via hydrazine-mediated cyclization of 1,3,4-oxadiazole precursors, yielding 70–82% products after recrystallization .
- Physical Properties :
Oxadiazole-Containing Derivatives in Medicinal Chemistry
The patent literature highlights derivatives like N-[2-[(3,5-dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45/50) and Example 420 from European Patent SPECIFICATION:
- Compound 45/50: Shares the 3-methyl-1,2,4-oxadiazole moiety but incorporates a benzamide scaffold and pyridinylamino-ethyl side chain. This design is tailored for therapeutic applications in thrombosis or viral infections, suggesting the oxadiazole group enhances target binding or stability .
- Example 420 : A complex imidazo[4,5-b]pyridine derivative with the same oxadiazole-methyl group, demonstrating the versatility of this fragment in diverse pharmacophores .
Carboxamide vs. Carbothioate Linkages
The compound N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide (BG01369) provides a direct comparison:
- Structure : Replaces the 3-methyl-1,2,4-oxadiazole with a 1,2-oxazol-5-yl group, altering electronic properties.
- Physicochemical Data: MW = 306.28 g/mol (vs. estimated ~290–310 g/mol for the target compound). SMILES: O=C(c1cccc2c1cccc2)Nc1nnc(o1)c1ccno1 highlights the oxazole-oxadiazole hybrid structure . This contrast underscores how heterocycle choice impacts molecular weight and polarity.
Data Tables
Table 1: Key Properties of Structural Analogs
Table 2: Spectral Comparison (Selected Peaks)
| Compound | IR (C=O, cm⁻¹) | ^1H-NMR (δ, ppm) | Key MS Fragments |
|---|---|---|---|
| 6a | 1633 | 7.72–8.03 (aromatic), 4.32 (NH2) | m/z 391 (M+), 155 (base peak) |
| 6g | 1684 | 6.50–7.56 (aromatic) | Not reported |
| BG01369 | Not reported | Not reported | Not reported |
Research Implications
- Synthetic Flexibility : The target compound’s oxadiazole-methyl group can be synthesized via analogous methods to 6a/6g , likely involving cyclization or nucleophilic substitution .
- Bioactivity Potential: Structural parallels to Compound 45/50 and Example 420 suggest possible applications in oncology or antiviral therapy, though direct evidence is needed .
- Structure-Activity Relationships (SAR) : Substituting the oxadiazole with triazole (as in 6a/6g ) or oxazole (as in BG01369 ) modifies electronic density and steric bulk, impacting solubility and target engagement.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and potential applications in various fields, including medicinal and agricultural sciences.
The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole with naphthalene-1-carboxylic acid derivatives. The reaction is often facilitated by a base such as triethylamine in solvents like dichloromethane. The resulting compound can be purified through column chromatography to yield high-purity samples suitable for biological testing.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It may inhibit the growth of pathogens by disrupting their cellular processes.
- Anticancer Activity : Research indicates that it can induce apoptosis in cancer cells by interfering with DNA replication and transcription. The oxadiazole moiety is particularly important for this activity as it can intercalate into DNA .
Biological Activity Data
The following table summarizes the biological activities reported for this compound:
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that this compound showed promising results against several types of cancer. For instance:
- Prostate Cancer : The compound exhibited an IC50 value of 0.67 µM against the PC-3 prostate cancer cell line.
- Colon Cancer : It showed an IC50 value of 0.80 µM against HCT116 colon cancer cells.
- Renal Cancer : An IC50 value of 0.87 µM was noted against ACHN renal cancer cells .
These results indicate that the compound has potent anticancer properties and warrants further investigation for therapeutic applications.
Agricultural Applications
In agricultural settings, this compound has been explored for its potential as a pesticide due to its effectiveness against various pests and weeds. Its unique chemical structure allows it to interact with biological systems in plants and pests, leading to effective pest management solutions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide, and how can yield and purity be improved?
- Answer : The synthesis typically involves two critical steps: (1) formation of the oxadiazole ring via cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, and (2) coupling the oxadiazole intermediate with naphthalene-1-carboxamide using carbodiimide-based coupling reagents (e.g., EDC/HOBt). Yield optimization can be achieved by adjusting solvent polarity (e.g., DMF vs. THF), reaction temperature (70–100°C), and catalyst loading. Purity (>95%) is ensured via column chromatography and recrystallization in ethanol/water mixtures .
Q. How can impurities in the final product be identified and resolved during synthesis?
- Answer : Common impurities include unreacted starting materials or byproducts from incomplete cyclization. Analytical techniques like HPLC (C18 column, acetonitrile/water gradient) and LC-MS are used for identification. Recrystallization with ethyl acetate/hexane (1:3) or preparative TLC (silica gel, chloroform:methanol 9:1) effectively removes polar/non-polar impurities .
Q. What spectroscopic methods are recommended for structural characterization?
- Answer :
- 1H/13C NMR : Confirms the presence of naphthalene protons (δ 7.2–8.5 ppm) and oxadiazole-linked methyl groups (δ 2.5–2.7 ppm).
- FT-IR : Identifies carboxamide C=O stretching (~1650 cm⁻¹) and oxadiazole C=N vibrations (~1550 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Validates the molecular ion peak (expected m/z ~323.3 for C₁₇H₁₅N₃O₂) .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what experimental models validate its mechanism of action?
- Answer : The oxadiazole moiety is hypothesized to act as a hydrogen-bond acceptor, targeting enzymes like cyclooxygenase-2 (COX-2) or kinases. In vitro assays (e.g., fluorescence polarization for kinase inhibition) and molecular docking studies (using AutoDock Vina) are used to validate binding. Cell-based models (e.g., LPS-induced RAW 264.7 macrophages) assess anti-inflammatory activity by measuring prostaglandin E2 (PGE2) suppression .
Q. What strategies are effective for resolving contradictions in reported bioactivity data across studies?
- Answer : Discrepancies (e.g., IC50 variability in enzyme inhibition) may arise from differences in assay conditions (pH, ionic strength) or compound stability. Standardized protocols (e.g., fixed ATP concentration in kinase assays) and stability studies (HPLC monitoring under physiological buffers) are critical. Meta-analyses of SAR data can clarify trends, such as the role of the naphthalene group in enhancing lipophilicity and membrane permeability .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?
- Answer : Systematic modifications include:
- Oxadiazole substitution : Replacing the 3-methyl group with electron-withdrawing groups (e.g., -CF3) to enhance electrophilicity.
- Naphthalene modification : Introducing sulfonyl or amino groups to improve solubility.
In silico tools (e.g., SwissADME) predict pharmacokinetic properties, while in vivo models (e.g., rodent pharmacokinetics) validate bioavailability .
Q. What toxicological screening approaches are recommended for preclinical evaluation?
- Answer : Follow OECD guidelines:
- Acute toxicity : Single-dose studies in rodents (oral, dermal routes) with monitoring for H302/H315 hazards (e.g., respiratory distress, skin irritation).
- Genotoxicity : Ames test (TA98/TA100 strains) to assess mutagenic potential.
- Ecotoxicology : Daphnia magna immobilization assays (48-hour EC50) .
Methodological Considerations
Q. How can computational chemistry enhance the understanding of this compound’s reactivity?
- Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) predict electrophilic/nucleophilic sites. Molecular dynamics simulations (GROMACS) model interactions with lipid bilayers to assess passive diffusion. These guide solvent selection (e.g., DMSO for stability) and functionalization strategies .
Q. What chromatographic techniques are optimal for purity assessment and scalability?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
